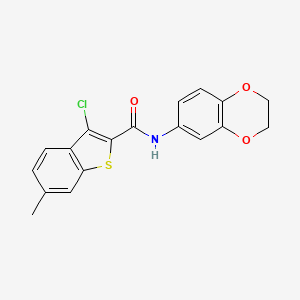

![molecular formula C14H10N2O2 B3481712 9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3481712.png)

9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Übersicht

Beschreibung

“9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The IUPAC name for this compound is 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one . The InChI code is 1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H and the InChI key is VAKQBHALQXEEAG-UHFFFAOYSA-N . The molecular weight of the compound is 222.25 .Chemical Reactions Analysis

The compound undergoes a metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . It has also been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.25 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Selective Aldose Reductase Inhibitors and Antioxidant Activity

9-Hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated for their potential as selective aldose reductase inhibitors, with activity levels in the micromolar/submicromolar range. These compounds also exhibit significant antioxidant properties, with the catechol derivatives showing the best activity. The inhibitory potency is enhanced by the introduction of a hydroxy group in certain positions (La Motta et al., 2007).

Reaction with Atmospheric Oxygen

9-Phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones undergo autoxidation in solution to form 9-aminodihydro derivatives. This process is thought to be a free-radical chain reaction involving atmospheric oxygen. The chemical structures of these compounds exhibit solvent-dependent tautomerism (Breining et al., 1985).

Alkylation and Electrophilic Substitution Reactions

Alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically occurs at the oxygen atom. Electrophilic substitution, however, mainly occurs at the ortho position relative to the hydroxy group, demonstrating specific reactivity patterns of this molecule (Smirnov et al., 1992).

Synthesis and Derivatives

9-Hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one and its derivatives can be synthesized through various chemical reactions. These include reactions with amino-3-pyridinol, leading to significant yields under certain conditions. The process demonstrates the chemical versatility of these compounds (Yale & Sheehan, 1973).

Vilsmeier–Haack Formylation

Vilsmeier–Haack formylation of certain derivatives leads to various products depending on the substituents and reaction conditions. This reaction demonstrates the chemical reactivity and potential for modification of the pyrido[1,2-a]pyrimidine nucleus (Horváth et al., 1983).

Modification for Enhanced Analgesic Properties

Chemical modification of the pyridine moiety in the pyrido[1,2-a]pyrimidine nucleus has been explored to enhance analgesic properties. This includes the displacement of the methyl group in position 8, leading to increased biological activity in certain derivatives (Ukrainets et al., 2015).

Antimicrobial and Antitubercular Activity

Some derivatives of this compound have been synthesized and screened for antimicrobial and antitubercular activity. These studies highlight the potential biomedical applications of these compounds (Bishnoi et al., 2013).

Luminescent Properties

9-Hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been synthesized and studied for its luminescent properties, specifically its intense blue emission. This property suggests potential applications in optoelectronic devices (Zhang et al., 2010).

Interaction with DNA

2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, a derivative, has been studied for its interaction with DNA. The compound exhibits a groove mode of binding to DNA, indicating potential applications in molecular biology and pharmacology (Zhang et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

9-hydroxy-2-phenylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-7-4-8-16-13(18)9-11(15-14(12)16)10-5-2-1-3-6-10/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABINYRIHLPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C=CC=C(C3=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(aminocarbonyl)-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3481632.png)

![2-(2-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3481637.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B3481644.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3481661.png)

![methyl [5-chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3481665.png)

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3481678.png)

![2-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3481680.png)

![2-(2-bromophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3481684.png)

![1-(4-methoxyphenyl)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3481688.png)

![3,4-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3481704.png)